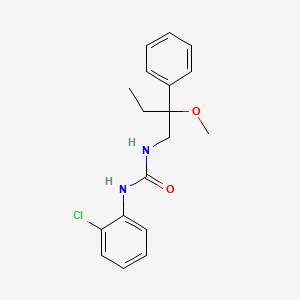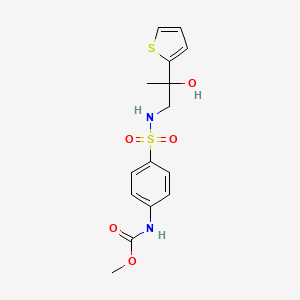
(Z)-ethyl 2,4-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2,4-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including a nitrobenzylidene hydrazinecarbonyl moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2,4-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions: Introduction of the ethyl ester and dimethyl groups can be achieved through alkylation reactions.
Formation of the Hydrazinecarbonyl Moiety: This step involves the reaction of the pyrrole derivative with hydrazine and subsequent condensation with 4-nitrobenzaldehyde to form the hydrazinecarbonyl group.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester or hydrazinecarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors.
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the nitro group.
Enzyme Inhibition: Possible application in enzyme inhibition studies.
Medicine
Drug Development: Exploration as a lead compound in drug discovery for various diseases.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (Z)-ethyl 2,4-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)-1H-pyrrole-3-carboxylate depends on its specific application. For instance, as an antimicrobial agent, it may interact with bacterial cell walls or enzymes, disrupting their function. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,4-dimethyl-5-(2-(benzylidene)hydrazinecarbonyl)-1H-pyrrole-3-carboxylate: Lacks the nitro group, which may result in different biological activities.
Methyl 2,4-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the nitrobenzylidene hydrazinecarbonyl moiety in (Z)-ethyl 2,4-dimethyl-5-(2-(4-nitrobenzylidene)hydrazinecarbonyl)-1H-pyrrole-3-carboxylate imparts unique chemical and biological properties, making it a compound of interest for further research and development.
Propriétés
IUPAC Name |
ethyl 2,4-dimethyl-5-[[(Z)-(4-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-4-26-17(23)14-10(2)15(19-11(14)3)16(22)20-18-9-12-5-7-13(8-6-12)21(24)25/h5-9,19H,4H2,1-3H3,(H,20,22)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBUZAKHAFCONZ-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B2579613.png)
![1-[4-(5-Methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2579614.png)




![8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2579619.png)

![6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione](/img/structure/B2579627.png)

![Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579629.png)
![N-(oxan-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2579630.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2579633.png)
